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molecular formula C6H6Cl2N2 B1306649 4,6-Dichlorobenzene-1,3-diamine CAS No. 20248-64-0

4,6-Dichlorobenzene-1,3-diamine

Cat. No. B1306649
M. Wt: 177.03 g/mol
InChI Key: SSXPQLXWKPOYLJ-UHFFFAOYSA-N
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Patent
US04294606

Procedure details

87.0 g (0.37 mol) of 1,3-dichloro-4,6-dinitrobenzene are dissolved in 1.5 liters of dioxane and, after adding a total of 100 g of Raney Ni, hydrogenated at 40° to 80° C. The catalyst is filtered off and washed with dioxane and the filtrate is concentrated. The product obtained in this way is recrystallised from hexane/toluene. Yield: 40.6 g; melting point 138°-141° C.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([N+:11]([O-])=O)=[C:4]([Cl:14])[CH:3]=1>O1CCOCC1.[Ni]>[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([NH2:11])=[C:4]([Cl:14])[CH:3]=1

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at 40° to 80° C
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with dioxane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The product obtained in this way
CUSTOM
Type
CUSTOM
Details
is recrystallised from hexane/toluene

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1N)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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